n,3-Dimethyl-n-phenylbenzamide

Descripción general

Descripción

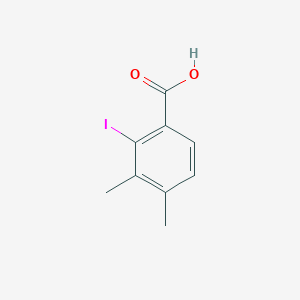

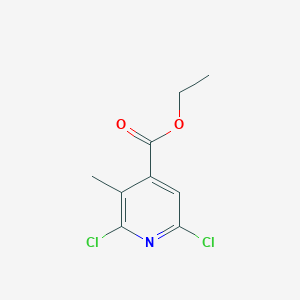

“n,3-Dimethyl-n-phenylbenzamide” is a chemical compound with the molecular formula C14H13NO . It is also known as Benzamide, N-methyl-N-phenyl- .

Synthesis Analysis

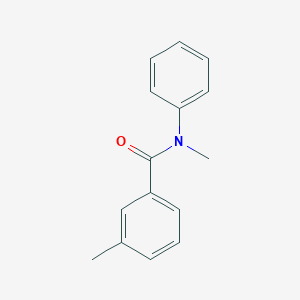

The synthesis of N-phenylbenzamide derivatives, which would include “n,3-Dimethyl-n-phenylbenzamide”, has been described in several studies. For instance, an efficient atom-economical synthetic protocol was used to create new imidazole-based N-phenylbenzamide derivatives . A one-pot three-component reaction was utilized to provide a series of N-phenylbenzamide derivatives in a short reaction time (2–4 h) with an 80–85% yield .Molecular Structure Analysis

The molecular structure of “n,3-Dimethyl-n-phenylbenzamide” can be analyzed using various spectroscopic techniques. The molecular formula is C14H13NO , and the average mass is 211.2591 Da . The structure can also be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “n,3-Dimethyl-n-phenylbenzamide” can be inferred from similar compounds. For instance, most amides are solids at room temperature, and they generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : N-phenylbenzamide derivatives, including N,3-Dimethyl-N-phenylbenzamide, can be synthesized through various chemical reactions. For instance, N-phenylacetamide and N-phenylbenzamide react with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine, forming substituted highly stabilized ylides. This process is well-documented and yields good results (Ramazani & Karimi-Avargani, 2002).

- Molecular Design : N-phenylbenzamide is a promising framework in the design of molecular assemblies, especially in molecular electronics and catalytic reactions. Computational studies have shown its potential in rectification of electron transport, suggesting applications in advanced material science (Ding et al., 2015).

Pharmaceutical Research

- Antiviral Properties : Certain N-phenylbenzamide derivatives have demonstrated promising antiviral activities. For instance, specific compounds have been identified with significant activity against Enterovirus 71, suggesting potential applications in antiviral drug development (Ji et al., 2013).

Analytical Chemistry

- Mass Spectrometry Studies : N-phenylbenzamide derivatives have been studied in the context of electrospray ionization tandem mass spectrometry (ESI-MS/MS), providing insights into the Smiles rearrangement reactions. This knowledge is valuable for understanding the behavior of aromatic amides in gas phase, which can be applied in analytical methods (Zhou et al., 2007).

Material Science

- Polymer Research : Research in the field of polymer science has explored the incorporation of N-phenylbenzamide structures into polymers. For example, aromatic poly(amide-imide)s derived from N-[3,5-bis(3,4-dicarboxybenzamido)phenyl]phthalimide dianhydride have been developed, exhibiting desirable properties like high thermal stability and solubility in various organic solvents. Such developments have implications for creating advanced materials with specific functional attributes (Behniafar & Haghighat, 2006).

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propiedades

IUPAC Name |

N,3-dimethyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-7-6-8-13(11-12)15(17)16(2)14-9-4-3-5-10-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQQGTYHBGXRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968145 | |

| Record name | N,3-Dimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,3-Dimethyl-n-phenylbenzamide | |

CAS RN |

5346-12-3 | |

| Record name | N,3-Dimethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)

![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)

![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)

![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)